N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide
Description
N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide: is a synthetic organic compound characterized by the presence of cyclopropane and cyclohexane rings
Properties
IUPAC Name |
N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13(10-6-7-10)14-12-3-1-2-11(8-12)9-4-5-9/h9-12H,1-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYASYPJZWXINTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with cyclohexylamine. The process may include the following steps:
Formation of Cyclopropanecarboxylic Acid Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarboxylic acid chloride.
Amidation Reaction: The acid chloride is then reacted with 3-cyclopropylcyclohexylamine under controlled conditions to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane or cyclohexane rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of cyclopropane and cyclohexane rings on biological activity, including enzyme interactions and receptor binding.
Industry: In the industrial sector, N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane and cyclohexane rings may influence the binding affinity and specificity of the compound, leading to unique biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)cyclopropanecarboxamide
- Cyclopropanecarboxamide, N-cyclohexyl
- N-(2-cyanophenyl)cyclopropanecarboxamide
Comparison:
- N-(3-hydroxyphenyl)cyclopropanecarboxamide: Contains a hydroxyl group on the phenyl ring, which may enhance its solubility and reactivity compared to N-(3-cyclopropylcyclohexyl)cyclopropanecarboxamide.
- Cyclopropanecarboxamide, N-cyclohexyl: Lacks the cyclopropyl group, which may result in different steric and electronic properties.
- N-(2-cyanophenyl)cyclopropanecarboxamide: Contains a cyano group, which can significantly alter its chemical reactivity and biological activity.
This compound stands out due to the presence of both cyclopropyl and cyclohexyl groups, providing a unique combination of structural features that can influence its chemical and biological properties.
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